molecular formula C11H17NO4 B1283901 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid CAS No. 926214-32-6

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

Cat. No.: B1283901
CAS No.: 926214-32-6
M. Wt: 227.26 g/mol
InChI Key: VZASSXIQWHBVHK-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid typically involves the reaction of tetrahydrofuran-2-carbonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZASSXIQWHBVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588195
Record name 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926214-32-6
Record name 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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